ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

Catalog No.
S11547925
CAS No.
M.F
C28H28O5
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)meth...

Product Name

ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoate

Molecular Formula

C28H28O5

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C28H28O5/c1-5-31-26(29)15-13-22-18(3)21-12-14-25(19(4)27(21)33-28(22)30)32-16-24-17(2)10-11-20-8-6-7-9-23(20)24/h6-12,14H,5,13,15-16H2,1-4H3

InChI Key

UTCQVFYHCQRZRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=CC4=CC=CC=C43)C)C)OC1=O)C

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound characterized by its intricate structure, which includes a chromenone core substituted with various functional groups. The compound's molecular formula is C22H25O5C_{22}H_{25}O_5, and it features a propanoate moiety attached to a chromone derivative that has multiple methyl and methoxy substituents. This structural configuration suggests potential for diverse biological activities and applications in medicinal chemistry.

The reactivity of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can be attributed to its functional groups, particularly the carbonyl and ether moieties. Key reactions may include:

  • Esterification: The propanoate group can undergo hydrolysis or transesterification, making it useful in synthetic applications.
  • Nucleophilic Substitution: The methoxy group may participate in nucleophilic substitution reactions, especially under acidic conditions.
  • Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Compounds with similar structures to ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate have been noted for various biological activities, including:

  • Antioxidant Activity: Chromone derivatives are known for their ability to scavenge free radicals.
  • Antifungal Properties: Some derivatives exhibit antifungal activity, making them candidates for agricultural applications.
  • Anti-inflammatory Effects: Research has suggested potential anti-inflammatory properties due to the modulation of inflammatory pathways.

The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Chromone Core: Starting from appropriate phenolic compounds and aldehydes through condensation reactions.
  • Substitution Reactions: Introducing the methoxy and methyl groups via electrophilic aromatic substitution.
  • Esterification: Reacting the chromone derivative with ethyl propanoate in the presence of an acid catalyst.

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can find applications in various fields:

  • Pharmaceuticals: Potential use as an active ingredient in drugs due to its biological properties.
  • Agricultural Chemicals: As a fungicide or pesticide candidate owing to its antifungal activity.
  • Cosmetics: Utilized in formulations for its antioxidant properties.

Interaction studies involving ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can include:

  • Protein Binding Studies: Understanding how the compound interacts with biological macromolecules, which is crucial for determining its pharmacokinetic profile.
  • Synergistic Effects: Evaluating how this compound works in conjunction with other active ingredients in formulations, particularly in antifungal or anti-inflammatory contexts.

Several compounds share structural similarities with ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Ethyl 3-(7-methoxychromenone)Contains a methoxy group on the chromenoneSimpler structure, less steric hindrance
Ethyl 4-(dimethylamino)benzoateFeatures an amino group instead of a chromenoneDifferent biological activity profile
Ethyl 5-(hydroxyphenyl)-2-furoatePossesses a furan ring instead of a chromenoneExhibits different reactivity due to furan's electron-rich nature

These compounds highlight the unique structural characteristics of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate that may influence its biological activity and potential applications, setting it apart from simpler derivatives or those with different functional groups.

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Exact Mass

444.19367399 g/mol

Monoisotopic Mass

444.19367399 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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